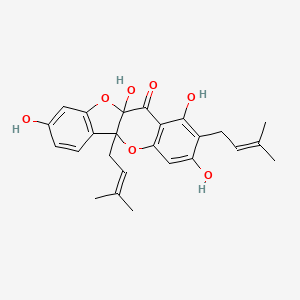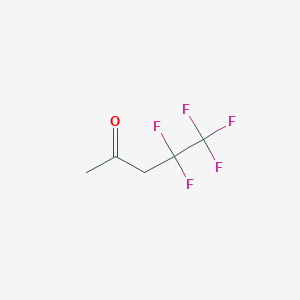
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate” is a coordination complex involving europium, a lanthanide metal, and an organic ligand. Europium is known for its unique luminescent properties, making it valuable in various applications, including phosphors, lasers, and other optical devices. The organic ligand in this compound, containing trifluoro, hydroxy, and thiophenyl groups, contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate typically involves the following steps:
Ligand Preparation: The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one, is synthesized through a series of organic reactions. This may include the condensation of thiophene derivatives with trifluoroacetyl compounds under controlled conditions.
Complex Formation: The prepared ligand is then reacted with europium salts, such as europium chloride or europium nitrate, in an aqueous or organic solvent. The reaction is often carried out under inert atmosphere to prevent oxidation.
Crystallization: The resulting solution is allowed to crystallize, forming the trihydrate complex. The crystallization process can be facilitated by slow evaporation or cooling of the solution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process includes:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Purification Systems: To remove impurities and isolate the desired complex.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ligand, converting it to alcohols.
Substitution: The trifluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Luminescent Probes: Used in the development of luminescent probes for detecting various analytes.
Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Biology
Bioimaging: Utilized in bioimaging techniques due to its luminescent properties, aiding in the visualization of biological processes.
Biosensors: Incorporated into biosensors for detecting biological molecules.
Medicine
Diagnostic Agents: Employed in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as contrast agents.
Therapeutics: Investigated for potential therapeutic applications, including targeted drug delivery.
Industry
Phosphors: Used in the production of phosphors for lighting and display technologies.
Optical Devices: Integral in the manufacturing of lasers and other optical devices.
Mecanismo De Acción
The compound exerts its effects primarily through its luminescent properties, which are a result of the electronic transitions within the europium ion. The organic ligand stabilizes the europium ion and enhances its luminescence by transferring energy from the ligand to the metal center. This energy transfer mechanism involves:
Absorption: The ligand absorbs light energy.
Energy Transfer: The absorbed energy is transferred to the europium ion.
Emission: The europium ion emits light, producing luminescence.
Comparación Con Compuestos Similares
Similar Compounds
- Europium(III) chloride hexahydrate
- Europium(III) nitrate pentahydrate
- Europium(III) acetate tetrahydrate
Comparison
- Luminescence : The compound “europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate” exhibits unique luminescent properties due to the specific ligand environment, which may differ from other europium complexes.
- Stability : The presence of trifluoro and thiophenyl groups in the ligand enhances the stability of the complex compared to simpler europium salts.
- Reactivity : The compound’s reactivity is influenced by the functional groups in the ligand, offering different reaction pathways compared to other europium complexes.
This detailed overview provides a comprehensive understanding of the compound “this compound,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H21EuF9O9S3 |
|---|---|
Peso molecular |
872.6 g/mol |
Nombre IUPAC |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate |
InChI |
InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,12H;;3*1H2/b3*5-4-;;;; |
Clave InChI |
RGICUHZCMXLOKJ-GBYJVEPGSA-N |
SMILES isomérico |
C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.O.O.O.[Eu] |
SMILES canónico |
C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.O.O.O.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)







![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)
![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)



